molecular formula C13H11FN2O2S B2895661 N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide CAS No. 321532-91-6

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide

Cat. No.: B2895661
CAS No.: 321532-91-6
M. Wt: 278.3
InChI Key: NDWKZPSRLNGTOA-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide has been found to interact with various biomolecules. It has shown significant antioxidant properties, with compound 3h (a derivative of this compound) exhibiting the highest antioxidant activity . It has also demonstrated antibacterial and antifungal activities .

Cellular Effects

Its derivatives have shown significant inhibitory effects on bacterial and fungal growth , suggesting that it may influence cell function and cellular metabolism.

Molecular Mechanism

Its derivatives have shown to inhibit α-glucosidase activity , suggesting that it may exert its effects through enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide typically involves the reaction of 5-acetyl-4-methylthiazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide can be compared with other thiazole derivatives, such as:

  • N-(5-Acetyl-4-methylthiazol-2-YL)-4-chlorobenzamide
  • N-(5-Acetyl-4-methylthiazol-2-YL)-4-bromobenzamide
  • N-(5-Acetyl-4-methylthiazol-2-YL)-4-iodobenzamide

These compounds share a similar core structure but differ in the substituent on the benzamide ring. The presence of different halogens (fluorine, chlorine, bromine, iodine) can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWKZPSRLNGTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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